
3,5-Dibromophenol
Overview
Description
3,5-Dibromophenol is an organic compound with the molecular formula C6H4Br2O. It is a derivative of phenol, where two bromine atoms are substituted at the 3rd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dibromophenol can be synthesized through the bromination of phenol. The process involves the reaction of phenol with bromine in the presence of a solvent like acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, this compound is produced by the bromination of phenol using bromine or a bromine source like sodium bromide under alkaline conditions. The reaction is conducted in large reactors, and the product is isolated through distillation and crystallization techniques .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form quinones.
Reduction Reactions: The bromine atoms can be reduced to form phenol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like zinc dust in the presence of hydrochloric acid.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of dibromoquinones.
Reduction: Formation of phenol and its derivatives.
Scientific Research Applications
Pharmaceutical Applications
3,5-Dibromophenol serves as a pharmaceutical intermediate , playing a crucial role in the synthesis of various drugs. Notably, it is utilized in the preparation of aromatic polyesters and medications aimed at treating conditions such as arthritis . Its chemical structure allows for modifications that enhance the efficacy of therapeutic agents.
Table 1: Pharmaceutical Uses of this compound
Application | Description |
---|---|
Drug synthesis | Used as an intermediate in drug formulation |
Arthritis treatment | Component in drugs designed for arthritis relief |
Aromatic polyesters | Precursor for synthesizing aromatic polyesters |
Antimicrobial Research
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits activity against a range of bacterial strains, making it a candidate for further development as an antibacterial agent. For instance, research indicates that derivatives of this compound demonstrate significant inhibitory effects on both Gram-positive and Gram-negative bacteria .
Case Study: Antimicrobial Activity
A study isolated 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol from Phyllospongia papyracea, which showed promising antibacterial activity. The minimal inhibitory concentrations (MIC) against various pathogens were recorded as follows:
- Bacillus subtilis: MIC = 1 μg/mL
- Staphylococcus aureus: MIC = 1 μg/mL
- Campylobacter jejuni: MIC = 2 μg/mL
- Pseudomonas aeruginosa: MIC = 4 μg/mL
- Streptococcus pneumoniae: MIC = 8 μg/mL
- Listeria monocytogenes: MIC = 8 μg/mL
This compound's strong antimicrobial profile positions it as a potential lead molecule for new antibacterial therapies .
Chemical Intermediate in Synthesis
In addition to its pharmaceutical uses, this compound is an essential chemical intermediate in various synthetic processes. It is involved in the synthesis of other brominated compounds and can be modified to produce derivatives with enhanced properties for specific applications .
Table 2: Synthesis Applications of this compound
Application | Description |
---|---|
Synthesis of brominated compounds | Intermediate for producing other brominated chemicals |
Chemical modifications | Basis for creating derivatives with improved properties |
Environmental and Safety Considerations
While exploring the applications of this compound, it is vital to consider its safety profile. The compound has been classified as toxic if swallowed and can cause skin irritation . Proper handling and safety measures should be implemented during its use in laboratories and industrial settings.
Mechanism of Action
The mechanism of action of 3,5-Dibromophenol involves its interaction with biological molecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding. The bromine atoms enhance its reactivity, making it a potent inhibitor of various biochemical pathways .
Comparison with Similar Compounds
- 2,4-Dibromophenol
- 2,6-Dibromophenol
- 3,4-Dibromophenol
- 2,3-Dibromophenol
Comparison: 3,5-Dibromophenol is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to other dibromophenols, it has distinct chemical and physical properties that make it suitable for specific applications in pharmaceuticals and material science .
Biological Activity
3,5-Dibromophenol (DBP) is a halogenated phenolic compound that has garnered attention due to its diverse biological activities. This article explores the compound's antimicrobial, antioxidant, and cytotoxic properties, supported by various studies and case findings.
- Chemical Formula : CHBrO
- CAS Number : 626-41-5
- Molecular Weight : 235.91 g/mol
This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions of the phenolic ring, which significantly influences its reactivity and biological interactions.
Antimicrobial Activity
DBP has demonstrated notable antimicrobial properties against various pathogens. A study assessed its effectiveness against common bacteria associated with human infections, such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of many standard antibiotics, indicating strong antibacterial activity.
Pathogen | MIC (μg/mL) | Comparison (Standard Antibiotic) |
---|---|---|
Staphylococcus aureus | 12.5 | Penicillin (25 μg/mL) |
Escherichia coli | 15.0 | Ampicillin (20 μg/mL) |
This data suggests that DBP could be a promising candidate for developing new antimicrobial agents, especially in an era of rising antibiotic resistance .
Antioxidant Properties
The antioxidant capacity of DBP has been evaluated through various assays, including the DPPH radical scavenging test. Results indicated that DBP exhibits significant antioxidant activity with an IC value comparable to established antioxidants like butylated hydroxytoluene (BHT).
Compound | IC (μM) |
---|---|
This compound | 9.7 |
Butylated Hydroxytoluene | 83.84 |
These findings highlight DBP's potential in preventing oxidative stress-related diseases .
Cytotoxicity and Cancer Research
Research into the cytotoxic effects of DBP on cancer cell lines has shown promising results. In vitro studies have evaluated its impact on several cancer types, including prostate (DU145), breast (MCF-7), and lung cancer cells. The compound exhibited dose-dependent cytotoxicity, with IC values indicating effective inhibition of cell proliferation.
Cell Line | IC (μM) |
---|---|
DU145 | 15.0 |
MCF-7 | 20.0 |
MDA-MB-231 | 18.5 |
These results suggest that DBP may serve as a lead compound in developing novel anticancer therapies .
The biological activity of DBP can be attributed to its ability to interact with cellular targets via various mechanisms:
- Reactive Oxygen Species Modulation : DBP enhances the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and proliferation.
- Cell Membrane Disruption : The lipophilic nature of brominated phenols allows them to integrate into microbial membranes, leading to increased permeability and cell death.
Case Studies
Several case studies have highlighted the practical applications of DBP in different fields:
- A study on marine natural products revealed that brominated compounds like DBP possess unique enzymatic activities beneficial for drug discovery .
- Another investigation focused on red algae-derived bromophenols showed that derivatives of DBP could enhance immune responses in model organisms, suggesting potential therapeutic applications in immunology .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,5-Dibromophenol with high purity for laboratory use?
- Methodological Answer : this compound is typically synthesized via electrophilic aromatic substitution. Direct bromination of phenol using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) under controlled temperature (0–25°C) yields the dibrominated product. Purification involves recrystallization from ethanol or toluene to achieve >97% purity, as validated by HPLC or GC-MS . Alternative routes include using HBr/H₂O₂ systems to minimize polybromination byproducts. Researchers should monitor reaction progress via TLC and confirm final purity via melting point analysis (79–83°C) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution pattern via absence of aromatic proton signals (due to Br substituents) and characteristic phenolic -OH peak at δ ~5 ppm (DMSO-d₆) .
- IR Spectroscopy : Identify O-H stretching (3200–3600 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 250–252 (M⁻) and isotopic patterns consistent with two bromine atoms .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., Br⋯Br contacts) for structural confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Skin Irrit. Category 2) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (STOT SE 3, Respiratory system target) .
- Storage : Keep in airtight containers at room temperature, away from oxidizers and bases. Classify as Combustible Acute Toxic (Cat. 3) under UN 2811 .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How do environmental factors influence the stability and degradation pathways of this compound in marine ecosystems?
- Methodological Answer : In marine environments, this compound undergoes photodegradation and microbial transformation. Monitor degradation via LC-MS/MS to identify intermediates such as 3,5-dibromocatechol (via hydroxylation) and debrominated phenols . Assess half-life under UV light (λ = 254–365 nm) and salinity gradients (0–35 ppt) to model environmental persistence. Bioaccumulation potential can be evaluated using log Kₒw (estimated ~3.5) and bioconcentration factors in marine invertebrates .
Q. What experimental strategies are effective in resolving contradictory data regarding the bioactivity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Bioassay Design : Use bioassay-guided fractionation (e.g., from marine sponge extracts) to isolate this compound and rule out matrix effects .
- Enzyme Assays : Test inhibitory activity against targets like PTP1B using kinetic assays (IC₅₀ determination) with positive/negative controls (e.g., orthovanadate) .
- Interference Checks : Pre-treat samples with antioxidants (e.g., ascorbic acid) to confirm bioactivity is not artifactual (e.g., redox cycling) .
- Structural Analogs : Compare activity with methylated or esterified derivatives to identify functional group dependencies .
Q. How can researchers differentiate between tautomeric forms of this compound using dynamic NMR techniques?
- Methodological Answer : Detect keto-enol tautomerism via variable-temperature ¹H NMR. At low temperatures (e.g., −40°C), slow exchange rates resolve distinct -OH peaks for each tautomer. Calculate equilibrium constants (Kₑq) by integrating signals. For quantitative analysis, use ¹³C NMR with DFT-calculated chemical shifts to validate tautomeric populations .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points (79–83°C vs. 65–68°C) for this compound?
- Methodological Answer : Contradictions may arise from impurities (e.g., residual solvents) or polymorphic forms.
Repurification : Recrystallize from toluene/ethanol mixtures and dry under vacuum (40°C, 24 hrs) .
DSC Analysis : Perform differential scanning calorimetry to identify polymorph transitions or decomposition events .
Cross-Validation : Compare with certified reference materials (e.g., BP-035S, 100 µg/mL in toluene) .
Properties
IUPAC Name |
3,5-dibromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFMWYNHJFZBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211646 | |
Record name | Phenol, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-41-5 | |
Record name | 3,5-Dibromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3,5-dibromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3,5-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dibromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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